5'-O-DMT-rI

RNA Synthesis Coupling Efficiency Phosphoramidite Chemistry

5'-O-DMT-rI (CAS 119898-59-8) is a protected ribonucleoside, specifically a 5'-O-(4,4'-dimethoxytrityl)inosine derivative, that serves as a critical building block in the solid-phase synthesis of RNA oligonucleotides via the phosphoramidite method. It belongs to the class of DMT-protected nucleoside phosphoramidites, which are the industry standard for automated oligo synthesis.

Molecular Formula C31H30N4O7
Molecular Weight 570.6 g/mol
Cat. No. B054296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-rI
Synonyms5''-O-(4,4''-Dimethoxytrityl)-inosine
Molecular FormulaC31H30N4O7
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5NC=NC6=O)O)O
InChIInChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1
InChIKeyPQXVLEMIGAJLIN-BQOYKFDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-DMT-rI: Product Overview and Baseline Procurement Profile


5'-O-DMT-rI (CAS 119898-59-8) is a protected ribonucleoside, specifically a 5'-O-(4,4'-dimethoxytrityl)inosine derivative, that serves as a critical building block in the solid-phase synthesis of RNA oligonucleotides via the phosphoramidite method . It belongs to the class of DMT-protected nucleoside phosphoramidites, which are the industry standard for automated oligo synthesis . The compound features a 5'-hydroxyl group protected by the acid-labile dimethoxytrityl (DMT) group, and is utilized as a precursor for the preparation of the corresponding 3'-phosphoramidite monomer . Its primary utility is in the site-specific incorporation of inosine, a 'wobble' base, into RNA sequences for research in structural biology, biophysics, and antisense therapeutics .

Why 5'-O-DMT-rI Cannot Be Simply Substituted with Other DMT-Protected Nucleosides


Substituting 5'-O-DMT-rI with seemingly similar compounds, such as its 2'-deoxy analog (5'-O-DMT-dI) or other DMT-protected nucleosides, is not chemically or functionally equivalent and can lead to significant synthesis failures and inaccurate biological results. The presence of the 2'-hydroxyl group in 5'-O-DMT-rI dictates its use in RNA synthesis and fundamentally alters its reactivity and the properties of the final oligoribonucleotide product . Using a 2'-deoxy analog like 5'-O-DMT-dI would result in a DNA oligo with an inosine base, which has different structural and biological properties . Furthermore, the specific base (inosine vs. guanosine or adenosine) provides a unique 'wobble' pairing capability that cannot be replicated by other canonical or modified bases, making 5'-O-DMT-rI a non-fungible reagent for specific research applications .

5'-O-DMT-rI Quantitative Evidence Guide: Comparative Performance Data for Scientific Selection


5'-O-DMT-rI Exhibits Equivalent Coupling Efficiency to Canonical RNA Phosphoramidites

When incorporated as part of a standard RNA synthesis protocol, 5'-O-DMT-rI achieves stepwise coupling yields comparable to other canonical ribonucleoside phosphoramidites. A foundational study demonstrated that using a combination of standard DNA protecting groups, including 5'-O-DMT, with TBDMS for 2'-hydroxyl protection, yielded average stepwise coupling efficiencies in excess of 99% for all synthons, including inosine [1]. This performance is in line with industry benchmarks for high-quality phosphoramidites .

RNA Synthesis Coupling Efficiency Phosphoramidite Chemistry

5'-O-DMT-rI Demonstrates High Commercial Purity Essential for Minimizing Synthesis Truncations

Commercial sources of 5'-O-DMT-rI are available with high purity levels, which is critical for minimizing the introduction of synthesis errors. For example, one vendor supplies 5'-O-DMT-rI with a verified purity of 99.17% as determined by HPLC [1]. In contrast, the closely related 2'-deoxy analog, 5'-O-DMT-dI, is commonly offered at a slightly lower standard purity of 98% .

Purity Analysis HPLC Oligonucleotide Synthesis

5'-O-DMT-rI Serves as a Unique Precursor for Lipophilic Oligonucleotide Synthesis

5'-O-DMT-rI is a crucial starting material for the synthesis of specialized phosphoramidite building blocks designed to create lipophilic oligonucleotides. A published synthetic route demonstrates the use of 5'-O-DMT-rI as a key intermediate, where it is reacted with specific ketals to introduce hydrophobic alkyl chains, a modification that is not directly feasible with standard, unprotected inosine [1]. This highlights a distinct synthetic utility compared to the more common 5'-O-DMT-dI, which is primarily used for convertible nucleoside approaches in DNA synthesis [2].

Lipophilic Oligonucleotides Antisense Therapeutics Nucleolipids

5'-O-DMT-rI Enables the Synthesis of Biologically Active RNA with Verified Function

RNA synthesized using 5'-O-DMT-protected inosine building blocks yields biologically active molecules. In a direct comparison, a chemically synthesized 35-mer minihelix and fragments of a catalytic 'Hammerhead Ribozyme' made with these synthons were shown to possess activity equal to or better than the same sequences prepared enzymatically using T7 RNA polymerase [1]. This validation of biological function is a critical differentiator from simply having a chemically pure oligonucleotide.

RNA Biochemistry Hammerhead Ribozyme Enzymatic Activity

5'-O-DMT-rI Provides Access to Inosine's 'Wobble' Base Pairing for Studying RNA Interactions

The unique biological function of inosine is its ability to form 'wobble' base pairs with cytidine, uridine, and adenosine [1]. By enabling the site-specific incorporation of inosine into RNA, 5'-O-DMT-rI allows researchers to probe these non-canonical interactions. This is a capability that cannot be achieved with building blocks for the four canonical RNA bases, making it a non-substitutable reagent for studies of RNA structure and function, such as investigating codon-anticodon recognition in tRNA .

Wobble Base Pairing tRNA Codon-Anticodon Interactions

5'-O-DMT-rI Demonstrates Appropriate Stability Profile for Standard RNA Synthesis Workflows

5'-O-DMT-rI exhibits a stability profile that is compatible with standard oligonucleotide synthesis and storage protocols. The DMT group is efficiently removed under the mild acidic conditions (e.g., dichloroacetic acid or trichloroacetic acid) used for automated detritylation [1]. Furthermore, vendor specifications indicate that 5'-O-DMT-rI is stable for long-term storage when kept as a powder at -20°C and protected from light [2]. This is in contrast to the 2'-deoxy analog, 5'-O-DMT-dI, which is reported to be stable at ambient temperature during shipping but also requires protection from light and storage at -20°C for long-term use, suggesting similar handling requirements but different thermal stability profiles [3].

Stability Deprotection Storage

Optimal Research and Industrial Application Scenarios for 5'-O-DMT-rI


Synthesis of RNA Oligonucleotides with High Yield and Fidelity

5'-O-DMT-rI is the preferred building block for the automated solid-phase synthesis of RNA oligonucleotides that require the incorporation of inosine. Its high coupling efficiency ( >99% ) ensures high stepwise yields, which is critical for synthesizing longer oligos or minimizing the burden of post-synthesis purification [1]. This scenario is most relevant for core facilities and research labs producing custom RNA for structural biology or biochemical assays.

Site-Specific Study of RNA 'Wobble' Base Pairing and tRNA Function

For researchers investigating the structural and functional roles of the 'wobble' position in tRNA anticodons or other RNA-RNA interactions, 5'-O-DMT-rI is a non-substitutable reagent. It enables the precise, site-specific introduction of inosine, allowing for the study of its unique pairing with cytidine, uridine, and adenosine . This application is validated by the fact that RNA synthesized with this building block retains its expected biological activity [1].

Development of Novel Lipophilic Oligonucleotide Therapeutics

5'-O-DMT-rI is a key starting material for creating advanced phosphoramidite building blocks with enhanced lipophilic properties. Research groups focused on improving the cellular uptake and bioavailability of antisense oligonucleotides can use 5'-O-DMT-rI as a scaffold to introduce hydrophobic alkyl chains, a modification strategy that is documented in the primary literature [2].

Synthesis of RNA for High-Throughput Screening and Diagnostic Assays

The combination of high commercial purity (99.17%) and reliable coupling efficiency makes 5'-O-DMT-rI a robust choice for applications demanding high-quality RNA [3]. This includes the synthesis of RNA probes, aptamers, or standards for high-throughput screening campaigns and diagnostic assays where batch-to-batch consistency and low impurity levels are paramount.

Technical Documentation Hub

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29 linked technical documents
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